2-(2-methoxyphenoxy)-N-phenylacetamide
Description
2-(2-Methoxyphenoxy)-N-phenylacetamide is an acetamide derivative featuring a methoxyphenoxy group attached to the α-carbon of the acetamide backbone and an N-phenyl substituent. The methoxy group on the phenoxy ring contributes to its electronic profile, enhancing solubility through polar interactions while maintaining moderate lipophilicity.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO3/c1-18-13-9-5-6-10-14(13)19-11-15(17)16-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
PZDVLOVVBMZJKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituents on the phenyl or phenoxy rings significantly influence the compound's properties:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase solubility but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., fluoro, cyano) enhance bioactivity and target binding but may reduce solubility .
Structural and Conformational Differences
- Chromanone Derivatives: Compounds like 2-(4-oxochroman-3-yl)-N-phenylacetamide () feature a rigid chromanone ring, which restricts conformational flexibility compared to the methoxyphenoxy group in the target compound. This rigidity may enhance target specificity but reduce bioavailability .
- Aminoethyl Substituents: N-[2-(diethylamino)ethyl]-2-phenylacetamide () introduces a basic diethylamino group, improving membrane permeability but increasing susceptibility to metabolic oxidation .
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